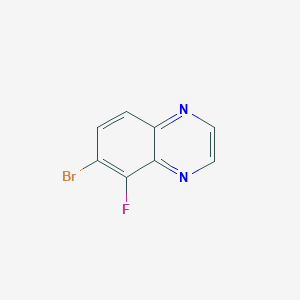

6-Bromo-5-fluoroquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4BrFN2 |

|---|---|

Molecular Weight |

227.03 g/mol |

IUPAC Name |

6-bromo-5-fluoroquinoxaline |

InChI |

InChI=1S/C8H4BrFN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H |

InChI Key |

XRBPUINPPLHJAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1Br)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-5-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-5-fluoroquinoxaline, a halogenated quinoxaline derivative of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound is a disubstituted quinoxaline with the chemical formula C₈H₄BrFN₂. The strategic placement of a bromine atom and a fluorine atom on the quinoxaline scaffold significantly influences its physicochemical properties and reactivity, making it an attractive building block for the synthesis of novel bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1893896-09-7 | CymitQuimica[1], Guidechem[2] |

| Molecular Formula | C₈H₄BrFN₂ | CymitQuimica[1] |

| Molecular Weight | 227.04 g/mol | CymitQuimica[1], Guidechem[2] |

| Purity | ≥95% | CymitQuimica[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in peer-reviewed literature, its synthesis can be conceptually approached based on established methods for the preparation of halogenated quinoxalines. A plausible synthetic route is outlined below.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis of this compound.

General Experimental Protocol for Quinoxaline Synthesis

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For this compound, the likely starting material would be 3-Bromo-4-fluoro-1,2-phenylenediamine, which would be reacted with glyoxal.

Materials:

-

3-Bromo-4-fluoro-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol or Acetic Acid (solvent)

-

Sodium sulfate (drying agent)

-

Silica gel (for chromatography)

Procedure:

-

Dissolve 3-Bromo-4-fluoro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of glyoxal solution dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then subjected to a work-up procedure, which may involve extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.

-

Purification of the final product is generally achieved by column chromatography on silica gel.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by the electron-withdrawing nature of the quinoxaline ring system and the presence of two different halogen substituents. The bromine atom at the 6-position is generally more susceptible to nucleophilic substitution reactions, such as Buchwald-Hartwig amination or Suzuki coupling, compared to the fluorine atom at the 5-position. This differential reactivity allows for selective functionalization of the molecule, providing a pathway to a diverse range of derivatives.

Potential Applications in Drug Development and Research

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance the pharmacological profile of these molecules by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific biological studies on this compound are not yet published, its structural similarity to other biologically active halogenated quinoxalines suggests its potential as a scaffold for the development of novel therapeutic agents.[6][7] Researchers can utilize this compound as a key intermediate to synthesize libraries of derivatives for screening against various disease targets.

Illustrative Drug Discovery Workflow

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

6-Bromo-5-fluoroquinoxaline: A Technical Guide for Researchers

Introduction

Quinoxaline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, is a key structural motif in a variety of biologically active molecules. Halogenated quinoxalines, in particular, serve as versatile intermediates for the synthesis of more complex molecules through various cross-coupling reactions. This guide focuses on the technical aspects of 6-Bromo-5-fluoroquinoxaline, a di-substituted quinoxaline with potential applications in drug discovery and organic electronics.

Physicochemical Properties (Predicted and Inferred)

Quantitative data for this compound is not available. The following table summarizes the known properties of its close isomer, 5-Bromo-6-fluoroquinoxaline, which can be used as an estimate.

| Property | Value (for 5-Bromo-6-fluoroquinoxaline) |

| CAS Number | 1893896-09-7 |

| Molecular Formula | C₈H₄BrFN₂ |

| Molecular Weight | 227.04 g/mol |

| Appearance | Likely a solid |

| Purity | Commercially available up to 95% |

Synthesis Strategies

The synthesis of this compound is not explicitly described in the literature. However, general methods for the synthesis of substituted quinoxalines can be adapted. The most common and versatile approach is the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

General Synthetic Approach

A plausible synthetic route to this compound would involve the cyclocondensation of 4-bromo-3-fluoro-1,2-phenylenediamine with glyoxal.

Caption: General synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol based on known procedures for similar quinoxaline syntheses. Optimization of reaction conditions would be necessary.

Materials:

-

4-Bromo-3-fluoro-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol or a similar suitable solvent

-

Glacial acetic acid (as a catalyst, optional)

Procedure:

-

Dissolve 4-bromo-3-fluoro-1,2-phenylenediamine in ethanol in a round-bottom flask.

-

Add an equimolar amount of glyoxal solution dropwise to the stirred solution of the diamine.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then refluxed for a period of 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reactivity and Potential Applications

The bromine and fluorine substituents on the quinoxaline ring offer multiple avenues for further chemical modifications, making this compound a potentially valuable building block in organic synthesis.

Key Reactions

-

Cross-Coupling Reactions: The bromo substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position can potentially be displaced by strong nucleophiles, providing a route to other 5-substituted quinoxaline derivatives. The electron-withdrawing nature of the pyrazine ring can facilitate this reaction.

Caption: Potential reaction pathways for this compound.

Applications in Drug Discovery

Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The ability to functionalize the this compound core through the reactions mentioned above makes it an attractive scaffold for the development of novel therapeutic agents. The introduction of specific pharmacophores at the 6- and 5-positions could lead to the discovery of potent and selective drug candidates.

Applications in Materials Science

The electron-deficient nature of the quinoxaline ring system, combined with the potential for extending conjugation through cross-coupling reactions, makes these compounds interesting for applications in organic electronics. They can be incorporated into polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Safety and Handling

Specific safety data for this compound is not available. However, based on structurally related compounds, it should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of a closely related compound, such as 6-bromoquinoxaline or other halogenated quinoxalines.

Conclusion

While specific data for this compound remains to be fully characterized and published, its chemical structure suggests it is a valuable and versatile building block for both medicinal chemistry and materials science. The synthetic strategies and reaction pathways outlined in this guide, based on the well-established chemistry of quinoxalines, provide a solid foundation for researchers to explore the potential of this compound in their respective fields. Further research is warranted to fully elucidate its properties and unlock its potential applications.

Technical Guide: 6-Bromo-5-fluoroquinoxaline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough search of scientific literature and chemical databases reveals no specific experimental data or synthesis procedures for the target compound, 6-Bromo-5-fluoroquinoxaline . This suggests it is likely a novel compound that has not yet been synthesized or characterized. This guide, therefore, provides a technical overview of structurally similar compounds, a proposed synthetic pathway for the target molecule, and general experimental protocols relevant to its preparation and characterization.

Introduction to Quinoxalines

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. They are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of various substituents, such as halogens, onto the quinoxaline core allows for the fine-tuning of their biological and electronic properties, making them valuable intermediates in both pharmaceutical and materials science research.

Physicochemical Data of this compound and Analogs

While no experimental data exists for this compound, its core properties can be theoretically calculated. The table below summarizes these calculated values alongside the known properties of structurally related quinoxaline derivatives for comparative analysis.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₄BrFN₂ | 227.04 (Calculated) | Not Assigned |

| 6-Bromoquinoxaline | C₈H₅BrN₂ | 209.04 | 50998-17-9 |

| 6-Bromo-5-chloroquinoxaline | C₈H₄BrClN₂ | 243.49 | 1210047-63-4 |

| 6-Amino-5-bromoquinoxaline | C₈H₆BrN₃ | 224.06 | 50358-63-9[1] |

Proposed Synthesis and Experimental Protocols

The standard and most common method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound, such as glyoxal.

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Bromo-3-fluoro-1,2-phenylenediamine (Intermediate)

This protocol is a general procedure and requires optimization.

-

Nitration of 4-Bromo-3-fluoroaniline (Step 1):

-

Dissolve 4-Bromo-3-fluoroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C. The nitro group is directed to the ortho position relative to the amino group due to its strong activating effect.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product, 4-Bromo-5-fluoro-2-nitroaniline.

-

Filter, wash with water, and dry the crude product. Recrystallization from ethanol or a similar solvent may be required for purification.

-

-

Reduction of the Nitro Group (Step 2):

-

Suspend the synthesized 4-Bromo-5-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or concentrated hydrochloric acid.

-

Add a reducing agent. A common method is the use of tin(II) chloride (SnCl₂) in concentrated HCl. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) can be employed.

-

If using SnCl₂, heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction and neutralize with a strong base (e.g., NaOH) to precipitate the diamine product.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-3-fluoro-1,2-phenylenediamine.

-

Experimental Protocol: Synthesis of this compound (Final Product)

-

Condensation Reaction (Step 3):

-

Dissolve the synthesized 4-Bromo-3-fluoro-1,2-phenylenediamine (1.0 eq) in a solvent such as ethanol or acetic acid.

-

Add an aqueous solution of glyoxal (40 wt. %, ~1.1 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Product Characterization Workflow

Once synthesized, the identity and purity of this compound must be confirmed through standard analytical techniques.

Caption: Workflow for the characterization of a novel quinoxaline compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial to confirm the molecular structure. The ¹H NMR should show characteristic signals for the aromatic protons, with coupling patterns confirming their positions. ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition (C₈H₄BrFN₂).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=N bonds within the pyrazine ring and C-Br and C-F bonds.

-

Melting Point Analysis: A sharp melting point range for the purified solid will indicate high purity.

References

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-5-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 6-Bromo-5-fluoroquinoxaline. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust strategy for its synthesis and characterization based on established chemical principles and spectroscopic data from analogous structures. This guide details a proposed synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry), and the analytical workflows required for unambiguous structure confirmation. Furthermore, potential biological relevance is discussed in the context of signaling pathways commonly associated with substituted quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and biological properties of the quinoxaline scaffold. The specific regioisomer, this compound, presents an interesting target for synthesis and biological evaluation. This guide provides a detailed roadmap for its synthesis and comprehensive structure elucidation.

Proposed Synthesis

A two-step synthetic approach is proposed for the preparation of this compound. The first step involves the synthesis of the key intermediate, 5-fluoroquinoxaline, followed by a regioselective bromination.

Synthesis of 5-Fluoroquinoxaline

5-Fluoroquinoxaline can be synthesized via the condensation reaction of 4-fluoro-1,2-phenylenediamine with glyoxal.

Experimental Protocol:

-

To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol, an aqueous solution of glyoxal (40% w/w, 1.1 eq) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-fluoroquinoxaline.

Synthesis of this compound

The target compound, this compound, is proposed to be synthesized via electrophilic bromination of 5-fluoroquinoxaline. The fluorine atom at position 5 is a deactivating group, but an ortho, para-director. The bromine is expected to be directed to the C6 or C8 position. Due to steric hindrance from the fused ring system, substitution at C6 is anticipated to be the major product.[3][4]

Experimental Protocol:

-

To a solution of 5-fluoroquinoxaline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane, N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

DOT Script for Synthesis Workflow:

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Bromoquinoxaline: A Technical Guide

This technical guide offers an in-depth overview of the spectroscopic data for 6-bromoquinoxaline, tailored for researchers, scientists, and professionals in the field of drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 6-bromoquinoxaline.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.82 | d | 1.8 | H-2 |

| 8.80 | d | 1.8 | H-3 |

| 8.25 | d | 2.2 | H-5 |

| 8.05 | d | 8.9 | H-8 |

| 7.85 | dd | 8.9, 2.2 | H-7 |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | C-2 |

| 144.5 | C-3 |

| 141.6 | C-8a |

| 139.5 | C-4a |

| 133.5 | C-7 |

| 131.8 | C-5 |

| 130.2 | C-8 |

| 123.9 | C-6 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | Aromatic C-H stretch |

| 1595 | Medium | C=N stretch |

| 1480 | Strong | Aromatic C=C stretch |

| 1130 | Strong | C-H in-plane bend |

| 835 | Strong | C-H out-of-plane bend |

| 650 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 210 | 98 | [M+2]⁺ |

| 208 | 100 | [M]⁺ |

| 129 | 45 | [M - Br]⁺ |

| 102 | 30 | [C₇H₄N]⁺ |

| 75 | 55 | [C₅H₃N]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 6-bromoquinoxaline (10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The sample was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of solid 6-bromoquinoxaline was placed directly onto the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

Navigating the Solubility Landscape of 6-Bromo-5-fluoroquinoxaline: A Technical Guide for Drug Development Professionals

For Immediate Release

Section 1: Solubility Data - A Call for Experimental Determination

A thorough search of scientific databases and literature has revealed a notable absence of published quantitative solubility data for 6-Bromo-5-fluoroquinoxaline in common organic solvents. This knowledge gap underscores the necessity for experimental determination of this critical parameter. To aid researchers in this endeavor, the following table is provided as a template for recording and comparing solubility data once obtained. It is recommended to determine solubility in a range of solvents relevant to organic synthesis, purification, and formulation, such as those listed below.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Acetonitrile | C₂H₃N | 37.5 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Ethanol | C₂H₅OH | 24.5 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Methanol | CH₃OH | 32.7 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Data to be determined | Data to be determined | e.g., Shake-Flask |

Section 2: Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various methods, each with its own advantages and applications, primarily categorized into thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent and is considered the gold standard. The shake-flask method is a common and reliable technique for its determination.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A carefully measured aliquot of the clear supernatant is withdrawn.

-

Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a stock solution, typically in DMSO.[1] This method measures the concentration at which a compound precipitates out of an aqueous solution when diluted from a concentrated organic stock.[1]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in an organic solvent, commonly DMSO.

-

Serial Dilution: The stock solution is serially diluted in the same organic solvent.

-

Addition to Aqueous Buffer: A small volume of each dilution is added to a larger volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

-

Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the turbidity of each well is measured using a nephelometer or a plate reader capable of detecting light scattering.

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Section 3: Biological Context - Quinoxaline Derivatives and EGFR Signaling

Quinoxaline derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[2] One of the key targets for some quinoxaline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR).[3][4] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, migration, and differentiation.[3] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer.

Below is a diagram illustrating a simplified EGFR signaling pathway that can be inhibited by quinoxaline derivatives.

References

Synthesis of 6-Bromo-5-fluoroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis of 6-bromo-5-fluoroquinoxaline, a significant heterocyclic compound in medicinal chemistry and materials science. This document provides a comprehensive overview of the starting materials, experimental protocols, and logical pathways for its preparation.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate their physicochemical and biological properties. This guide focuses on the synthesis of this compound, outlining a common and effective synthetic route.

Synthetic Pathway Overview

The most direct and widely recognized approach to synthesizing this compound involves a two-stage process. The first stage is the preparation of the key intermediate, 4-bromo-5-fluoro-1,2-phenylenediamine . The second stage involves the cyclocondensation of this diamine with glyoxal to form the final quinoxaline ring system.

The Diverse Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological landscape of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected quinoxaline derivatives against various cancer cell lines.

| Compound ID/Reference | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| CPD4 | Quinoxalinone | H1975 (Lung Cancer) | 3.47 | [1] |

| CPD15 | Quinoxalinone | H1975 (Lung Cancer) | 31.25 | [1] |

| CPD16 | Quinoxalinone | H1975 (Lung Cancer) | 79.43 | [1] |

| CPD21 | Quinoxalinone | H1975 (Lung Cancer) | 44.67 | [1] |

| Compound 7h | Acrylamide-quinoxaline | EGFRwt | 0.211 (nM) | [2] |

| Compound 7l | Acrylamide-quinoxaline | EGFR L858R | 0.193 (nM) | [2] |

| Compound 4 | Tetrazolo[1,5-a]quinoxaline | Various | 1.18 - 2.86 | [3] |

| Compound 5a | Tetrazolo[1,5-a]quinoxaline | Various | 0.01 - 0.05 | [3] |

| Compound 5b | Tetrazolo[1,5-a]quinoxaline | Various | 0.01 - 0.04 | [3] |

| Compound 11 | Tetrazolo[1,5-a]quinoxaline | Various | 1.18 - 2.86 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

-

Incubation: Leave the plate at room temperature in the dark for 2 hours.

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

1.3.1. EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers, making it a key therapeutic target. Several quinoxaline derivatives have been developed as potent EGFR inhibitors.[2][4]

Caption: EGFR signaling pathway inhibition by quinoxaline derivatives.

1.3.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Quinoxaline derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[5][6][7]

Caption: Induction of apoptosis by quinoxaline derivatives.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Quinoxaline derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of quinoxaline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | Staphylococcus aureus | 16 | [8] |

| Quinoxaline Derivative | Bacillus pumilus | 32 | [8] |

| Quinoxaline Derivative | Escherichia coli | 64 | [8] |

| Quinoxaline Derivative | Enterobacter aerogenes | 128 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Quinoxaline derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a two-fold serial dilution of the quinoxaline derivative in the microtiter plate using broth as the diluent.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. QS regulates various processes, including biofilm formation and virulence factor production. Some quinoxaline derivatives have been found to inhibit QS, thereby disrupting bacterial communication and reducing their pathogenicity.

Caption: Inhibition of bacterial quorum sensing by quinoxaline derivatives.

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against a variety of DNA and RNA viruses. Their mechanisms of action can involve targeting viral enzymes, such as reverse transcriptase, or interfering with viral entry and replication processes.

Quantitative Antiviral Activity Data

The antiviral activity of quinoxaline derivatives is often measured by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound ID/Reference | Virus | EC50 (µM) | Reference |

| Compound 11 | Coxsackievirus B5 (CBV5) | 0.09 | [1] |

| Compound 12 | Coxsackievirus B5 (CBV5) | 0.06 | [1] |

| Compound 13 | Coxsackievirus B5 (CBV5) | 0.3 | [1] |

| Compound 4 | Human Cytomegalovirus (HCMV) | < 0.05 | [1] |

| Compound 8 | Human Cytomegalovirus (HCMV) | < 0.05 | [1] |

| Compound 19 | HIV-1 Reverse Transcriptase | 0.0031 | [1] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

-

Susceptible host cells

-

Virus stock

-

96-well plates

-

Culture medium

-

Quinoxaline derivatives

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Crystal violet solution

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate and grow to a confluent monolayer.

-

Compound and Virus Incubation: Prepare serial dilutions of the quinoxaline derivative. Mix each dilution with a known amount of virus and incubate to allow the compound to neutralize the virus.

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate to allow for viral adsorption.

-

Overlay: Remove the inoculum and add a semi-solid overlay to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques (areas of cell death).

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Quinoxaline derivatives have demonstrated anti-inflammatory properties, often by modulating key inflammatory signaling pathways such as the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of quinoxaline derivatives can be assessed using models such as the carrageenan-induced paw edema model in rodents. The activity is often expressed as the percentage of edema inhibition.

| Compound ID/Reference | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Compound 3 | 10 | 53.91 | [9] |

| Compound 11 | 10 | 48.72 | [9] |

| Compound 14d | 10 | 46.77 | [9] |

| Compound 17e | 10 | 46.85 | [9] |

| L1 | 25 | 19.98 | |

| L2 | 25 | 10.75 | |

| L3 | 25 | 19.07 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for screening acute anti-inflammatory activity.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Quinoxaline derivatives

-

Plethysmometer

-

Vehicle (e.g., saline or a suitable solvent for the compound)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into several groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the quinoxaline derivative).

-

Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral or intraperitoneal injection.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and inflammation. Dysregulation of NF-κB is associated with inflammatory diseases. Some quinoxaline derivatives can inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway by quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The following is a general protocol for the synthesis of 2,3-diphenylquinoxaline.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

Materials:

-

o-Phenylenediamine

-

Benzil

-

Rectified spirit (ethanol)

-

Water bath

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit. In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

-

Reaction: Add the o-phenylenediamine solution to the warm benzil solution.

-

Heating: Warm the mixture in a water bath for 30 minutes.

-

Precipitation: Add water dropwise to the warm solution until a slight cloudiness persists.

-

Crystallization: Cool the solution to allow the product to crystallize.

-

Isolation: Filter the solid product and wash it with a small amount of cold rectified spirit.

-

Drying: Dry the purified 2,3-diphenylquinoxaline.

Caption: General workflow for the synthesis of 2,3-diphenylquinoxaline.

Conclusion

The quinoxaline scaffold represents a versatile and promising platform for the discovery of new therapeutic agents with a wide range of biological activities. The information presented in this technical guide highlights the significant potential of quinoxaline derivatives in the fields of oncology, infectious diseases, and inflammatory disorders. The provided experimental protocols and insights into the mechanisms of action are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships of quinoxaline derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates in the future.

References

- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

6-Bromo-5-fluoroquinoxaline: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromo-5-fluoroquinoxaline is emerging as a crucial heterocyclic building block in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the quinoxaline core, offer medicinal chemists a powerful tool for fine-tuning the pharmacological profiles of lead compounds. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the construction of complex molecular architectures, including potent kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs and supplier specifications. The compound, correctly identified as 5-Bromo-6-fluoroquinoxaline , possesses the CAS number 1893896-09-7.

| Property | Value | Reference |

| CAS Number | 1893896-09-7 | |

| Molecular Formula | C₈H₄BrFN₂ | Calculated |

| Molecular Weight | 227.04 g/mol | Calculated |

| Appearance | Likely a crystalline solid | Inferred |

| Melting Point | Not available | - |

Spectroscopic Data:

-

¹H NMR: Aromatic protons on the quinoxaline core would appear in the downfield region (typically δ 7.5-9.0 ppm), with coupling patterns influenced by the fluorine and bromine substituents.

-

¹³C NMR: Carbon signals would be observed in the aromatic region, with the carbons directly attached to bromine and fluorine exhibiting characteristic shifts.

-

¹⁹F NMR: A singlet or a doublet (due to coupling with an adjacent proton) would be expected, providing a clear indication of the fluorine's chemical environment.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of 5-bromo-6-fluoroquinoxaline is not explicitly described in the reviewed scientific literature or patents. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted quinoxalines. The most common approach involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal.

A potential synthetic pathway is outlined below:

Figure 1. Plausible synthetic route for 5-Bromo-6-fluoroquinoxaline.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Bromo-3-fluoro-1,2-phenylenediamine

-

Nitration: 4-Bromo-3-fluoroaniline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group, likely at the 2-position.

-

Reduction: The resulting nitroaniline derivative is then reduced to the corresponding diamine using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C).

Step 2: Synthesis of 5-Bromo-6-fluoroquinoxaline

-

To a solution of 4-bromo-3-fluoro-1,2-phenylenediamine in a suitable solvent (e.g., ethanol or acetic acid), an aqueous solution of glyoxal (40% in water) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Applications in Organic Synthesis: A Gateway to Kinase Inhibitors

The strategic placement of bromine and fluorine atoms on the quinoxaline scaffold makes this compound a highly valuable precursor for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in crucial hydrogen bonding interactions with biological targets.

Quinoxaline derivatives are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy.[1][2] The development of novel kinase inhibitors often involves the exploration of different substitution patterns on a core heterocyclic scaffold to optimize potency and selectivity.

Key Reactions of this compound:

The bromine atom at the 6-position is amenable to a range of cross-coupling reactions, allowing for the introduction of diverse substituents. The two most prominent and synthetically useful transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Figure 2. Prominent cross-coupling reactions of this compound.

1. Suzuki-Miyaura Coupling:

This reaction enables the formation of a carbon-carbon bond between the quinoxaline core and a variety of aryl or heteroaryl groups.

General Experimental Protocol (Illustrative):

-

To a reaction vessel containing this compound (1.0 equiv) and the desired boronic acid or boronate ester (1.1-1.5 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

The vessel is purged with an inert gas (e.g., argon or nitrogen), and a suitable solvent (e.g., dioxane, toluene, DMF/water mixture) is added.

-

The reaction mixture is heated to a temperature ranging from 80 to 120 °C until the starting material is consumed.

-

Work-up typically involves partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography.

2. Buchwald-Hartwig Amination:

This powerful method facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines.

General Experimental Protocol (Illustrative):

-

A reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, K₃PO₄).

-

The vessel is sealed and purged with an inert gas. An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is then added.

-

The reaction is heated to a temperature typically between 80 and 110 °C and monitored by TLC or LC-MS.

-

After completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The product is then purified by column chromatography.

Application in the Synthesis of Kinase Inhibitors

The quinoxaline scaffold is a common feature in many kinase inhibitors. By utilizing this compound as a starting material, medicinal chemists can rapidly generate libraries of novel compounds with diverse substituents at the 6-position. These substituents can be tailored to interact with specific residues in the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity.

Figure 3. Workflow for the development of kinase inhibitors.

The fluorine atom at the 5-position can play a critical role in modulating the drug-like properties of the final compounds. Its high electronegativity can influence the pKa of nearby functional groups and participate in hydrogen bonding interactions with the kinase hinge region, a common binding motif for type II kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a platform for the introduction of a wide array of functional groups through robust and reliable cross-coupling methodologies. The demonstrated importance of the quinoxaline scaffold in the design of kinase inhibitors highlights the significant potential of this building block in the discovery and development of new therapeutic agents. Further exploration of the reactivity and applications of this compound is warranted and is expected to lead to the synthesis of novel compounds with significant biological activity.

References

The Advent and Advancement of Fluorinated Quinoxalines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into the quinoxaline scaffold has emerged as a pivotal strategy in medicinal chemistry and materials science, leading to the development of compounds with enhanced biological activity and unique physicochemical properties. This in-depth technical guide provides a comprehensive overview of the discovery and history of fluorinated quinoxalines, detailing the evolution of their synthesis, key milestones in their development, and their significant impact on various scientific disciplines. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative data, detailed experimental protocols for seminal syntheses, and Graphviz diagrams to illustrate key biological pathways and experimental workflows.

Introduction: The Rise of Fluorine in Heterocyclic Chemistry

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1] Quinoxalines, bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazine ring, have long been recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2] The convergence of these two fields—fluorine chemistry and quinoxaline synthesis—has given rise to a promising class of molecules: the fluorinated quinoxalines. This guide traces the historical development of these compounds, from their earliest syntheses to their current applications.

The Dawn of Quinoxaline Chemistry: A Pre-fluorinated Era

The history of quinoxalines predates the strategic use of fluorine in medicinal chemistry by several decades. The first synthesis of a quinoxaline derivative is credited to Hinsberg in 1884, who reported the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This fundamental reaction, known as the Hinsberg condensation, laid the groundwork for the synthesis of a vast array of quinoxaline derivatives and remains a widely used method to this day.

The Emergence of Fluorinated Quinoxalines: Early Syntheses and Key Milestones

While the precise first synthesis of a fluorinated quinoxaline is not definitively documented in readily available historical records, early explorations into fluorinated aromatic compounds in the mid-20th century likely included quinoxaline scaffolds. A significant milestone in the field was the synthesis of polyfluorinated quinoxalines. For instance, the preparation of 5,6,7,8-tetrafluoroquinoxaline marked a key development, enabling the study of the effects of extensive fluorination on the chemical and biological properties of the quinoxaline ring system.

A notable advancement in the synthesis of fluorinated quinoxalines came with the application of the Beirut reaction . This reaction, which involves the condensation of a benzofuroxan with an enolate or enamine, proved to be a versatile method for producing quinoxaline-1,4-dioxides. In 1999, Chupakhin and his colleagues reported the use of the Beirut reaction with 5,6-difluorobenzofuroxan to synthesize a range of 6,7-difluoroquinoxaline 1,4-dioxides.[3] This work was instrumental in demonstrating the feasibility of introducing fluorine atoms into the benzene ring of the quinoxaline-1,4-dioxide scaffold, opening up new avenues for the development of novel bioactive compounds.[3]

Evolution of Synthetic Methodologies

The synthetic toolkit for accessing fluorinated quinoxalines has expanded significantly over the years, moving from classical condensation reactions to more sophisticated and efficient methods.

Classical Condensation Reactions

The foundational Hinsberg condensation remains a viable method for preparing fluorinated quinoxalines. This typically involves the reaction of a fluorinated o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of a Generic Fluorinated Quinoxaline via Hinsberg Condensation

-

Materials: Fluorinated o-phenylenediamine (1.0 eq.), 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq.), ethanol or acetic acid (solvent).

-

Procedure:

-

Dissolve the fluorinated o-phenylenediamine in the chosen solvent.

-

Add the 1,2-dicarbonyl compound to the solution.

-

Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

The Beirut Reaction for Fluorinated Quinoxaline-1,4-dioxides

As mentioned earlier, the Beirut reaction has been a key method for synthesizing fluorinated quinoxaline-1,4-dioxides.

Experimental Protocol: Synthesis of 6,7-Difluoroquinoxaline 1,4-dioxides via the Beirut Reaction [3]

-

Materials: 5,6-Difluorobenzofuroxan (1.0 eq.), active methylene compound (e.g., 1,3-diketones, β-ketoesters) (1.0-1.2 eq.), triethylamine (catalyst), ethanol or DMF (solvent).

-

Procedure:

-

Dissolve 5,6-difluorobenzofuroxan and the active methylene compound in the chosen solvent.

-

Add a catalytic amount of triethylamine to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue purified by chromatography.

-

Modern Synthetic Innovations

More recent advancements have focused on improving efficiency, substrate scope, and the introduction of specific fluorine-containing moieties.

-

Use of Fluorinated Alcohols: Hexafluoroisopropanol (HFIP) has been employed as a catalyst and solvent to promote the synthesis of quinoxalines under mild conditions, often leading to high yields.[2][4]

-

Direct Trifluoromethylation: Methods for the direct introduction of the trifluoromethyl (CF3) group, a crucial motif in many pharmaceuticals, have been developed. One such method utilizes trifluoroacetic acid as the CF3 source in a metal-free reaction.

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have enabled the synthesis of complex fluorinated quinoxaline derivatives, including conjugated polymers for applications in organic electronics.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing a comparative overview of synthetic yields and biological activities for various fluorinated quinoxalines.

Table 1: Synthesis of Fluorinated Quinoxalines - Selected Yields

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 6,7-Difluoro-2,3-diphenylquinoxaline | 4,5-Difluoro-o-phenylenediamine, Benzil | EtOH, reflux | >90 | (General Hinsberg) |

| 6,7-Difluoro-2-methyl-3-ethoxycarbonylquinoxaline 1,4-dioxide | 5,6-Difluorobenzofuroxan, Ethyl acetoacetate | Et3N, EtOH | 85 | [3] |

| 4-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline | 2-(1H-pyrrol-1-yl)aniline, Trifluoroacetic acid | DCE, 140 °C | 53 | [5] |

| 2,3-Diphenylquinoxaline | o-Phenylenediamine, Benzil | HFIP (5 mol%), RT, 20 min | 95 | [2] |

Table 2: Biological Activity of Selected Fluorinated Quinoxalines

| Compound | Target/Activity | IC50 (nM) | Cell Line/Assay | Reference |

| 26e (dibromo substituted quinoxaline) | ASK1 inhibitor | 30.17 | Enzymatic assay | [6] |

| 6-Fluoro-3-((3-hydroxyphenyl)amino)quinoxaline-2-carboxylic acid derivatives | Pim-1/2 Kinase Inhibitors | 100-1000 | Enzymatic assay | [7] |

| 3-Trifluoromethyl-6,7-difluoroquinoxaline 1,4-dioxide | Anti-Trypanosoma cruzi | 400 | Cytotoxicity assay | [8] |

| Quinoxaline derivative 19 | Anticancer | 9,000 - 80,900 | Various cancer cell lines | [2] |

| Quinoxaline derivative 20 | Anticancer | 8,900 - 95,400 | Various cancer cell lines | [2] |

Biological Significance and Signaling Pathways

Fluorinated quinoxalines have demonstrated a wide range of biological activities, often targeting key signaling pathways implicated in disease.

Anticancer Activity and Kinase Inhibition

Many fluorinated quinoxalines exhibit potent anticancer properties by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.

-

PI3K/mTOR Pathway: Certain quinoxaline derivatives act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a signaling pathway that is frequently dysregulated in cancer.[9]

References

- 1. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. SYNTHESIS OF NEW FLUORINE-CONTAINING DERIVATIVES OF QUINOXALINE 1,4-DIOXIDES AND CONDENSED SYSTEMS DERIVED FROM THEM | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 9. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 6-Bromo-5-fluoroquinoxaline: A Technical Guide for Researchers

Disclaimer: A specific Material Safety Data Sheet (MSDS) for 6-Bromo-5-fluoroquinoxaline is not publicly available at the time of this writing. This guide has been compiled using safety data from structurally analogous compounds, including other halogenated quinoxalines. The information herein should be treated as a precautionary overview and not a substitute for a compound-specific MSDS, which should be obtained from the supplier. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction

This compound is a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As with any novel or specialized chemical, a thorough understanding of its potential hazards is crucial for safe handling and use in a laboratory setting. This technical guide provides a summary of the anticipated safety profile of this compound, based on data from similar chemical structures.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of related compounds like 6-bromoquinoxaline, this compound is anticipated to be classified as follows:

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Danger

Pictograms:

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 6-Bromoquinoxaline

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂ | PubChem[1] |

| Molecular Weight | 209.04 g/mol | PubChem[1] |

| Appearance | Solid (assumed) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following engineering controls and personal protective equipment (PPE) are recommended.

Table 3: Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (EN 166). |

| Skin Protection | Wear impervious, chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation |

| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use only in a chemical fume hood. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |

First-Aid Measures

In the event of exposure, immediate action is necessary.

Table 5: First-Aid Procedures

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Considerations

A clear protocol for managing spills is essential for laboratory safety. The following workflow outlines the general procedure for handling a spill of a hazardous chemical powder.

Caption: Workflow for handling a hazardous chemical powder spill.

Proper disposal of this compound and any contaminated materials must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

Toxicological Information

Specific toxicological data for this compound is not available. The primary hazards are expected to be acute oral toxicity and severe eye damage, based on data for 6-bromoquinoxaline.[1] Chronic effects of exposure have not been determined.

Conclusion

While this compound holds promise for various research applications, it must be handled with the utmost care. The information presented in this guide, derived from analogous compounds, underscores the need for stringent adherence to safety protocols. Researchers and drug development professionals should always prioritize safety by using appropriate personal protective equipment, working in well-ventilated areas, and being prepared for potential emergencies. Obtaining a supplier-specific MSDS is highly recommended before commencing any experimental work with this compound.

References

6-Bromo-5-fluoroquinoxaline: A Technical Review of a Novel Quinoxaline Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 6-Bromo-5-fluoroquinoxaline is a novel compound with no specific data in the current body of scientific literature, this technical guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely biological activities. This analysis is based on a thorough review of structurally related halogenated quinoxaline derivatives. The quinoxaline scaffold is a key pharmacophore in numerous therapeutic agents, and the introduction of bromine and fluorine substituents is a common strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar quinoxaline derivatives.

Introduction to the Quinoxaline Scaffold

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2] This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[4][5] The versatile nature of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physical properties.[6]

Predicted Physicochemical Properties

Quantitative data for this compound is not available. However, by examining the properties of structurally similar compounds, we can extrapolate its likely characteristics. The table below summarizes the known properties of 6-bromoquinoxaline, which can serve as a baseline for predicting the properties of its 5-fluoro analog. The addition of a fluorine atom is expected to increase the molecular weight and may influence the melting point and polarity.

Table 1: Physicochemical Properties of 6-Bromoquinoxaline and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form | Melting Point (°C) |

| 6-Bromoquinoxaline | C₈H₅BrN₂ | 209.04[7][8] | 50998-17-9[7][9] | Powder | 48-53[10] |

| 6-Bromo-2,3-dichloroquinoxaline | C₈H₃BrCl₂N₂ | 277.94 | 108229-82-9[11] | Not available | Not available |

Synthesis of Halogenated Quinoxalines

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12][13] The introduction of halogen substituents can be achieved by using halogenated starting materials or by direct halogenation of the quinoxaline core.

General Synthesis of the Quinoxaline Core

The most common and classical method for synthesizing the quinoxaline ring is the reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[14] This condensation reaction is often catalyzed by acids and can be performed under various conditions, including green chemistry protocols using recyclable catalysts or microwave assistance.[15][16]

Proposed Synthesis of this compound

A plausible synthetic route to this compound would likely start from a substituted o-phenylenediamine. The following multi-step synthesis is proposed based on established methodologies for related compounds.

Experimental Protocol: Proposed Synthesis

-

Nitration: Start with 3-bromo-4-fluoroaniline and perform a nitration reaction to introduce a nitro group, yielding 1-bromo-2-fluoro-4-nitrobenzene.

-

Reduction: The nitro group is then reduced to an amine to form 4-bromo-5-fluoro-1,2-phenylenediamine.

-

Cyclization/Condensation: The resulting diamine can then be reacted with glyoxal (a 1,2-dicarbonyl compound) in a cyclocondensation reaction to form the final product, this compound.[12]

Potential Biological Activities

The biological activity of quinoxaline derivatives is significantly influenced by the nature and position of their substituents. The presence of halogen atoms, particularly bromine and fluorine, is a well-established strategy in drug design to enhance potency and modulate pharmacokinetic properties.

Antimicrobial and Antifungal Activity

Quinoxaline derivatives are known to possess significant antimicrobial and antifungal properties.[2] The introduction of a bromo group has been shown to be favorable for antimicrobial activity.[17] Studies on various substituted quinoxalines have demonstrated their efficacy against a range of bacterial and fungal strains.[5]

Anticancer Activity

A number of quinoxaline derivatives have been investigated for their potential as anticancer agents.[4] Some substituted quinoxalines have shown cytotoxic effects against various cancer cell lines.[12] The presence of halogens can contribute to this activity, and it is plausible that this compound could exhibit antiproliferative properties.

Kinase Inhibition